5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide
Description
5-Methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound featuring a triazole-carboxamide core substituted with a benzoxazole moiety and a phenylethyl side chain. Structural characterization of such compounds often employs techniques like NMR, IR, and X-ray crystallography, with refinement tools like SHELXL playing a critical role in confirming molecular geometry .
Properties
IUPAC Name |
5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-N-(2-phenylethyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N5O2/c1-17-23(25(31)26-15-14-18-8-4-2-5-9-18)27-29-30(17)20-12-13-22-21(16-20)24(32-28-22)19-10-6-3-7-11-19/h2-13,16H,14-15H2,1H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POLXXTLPDZTPCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC3=C(ON=C3C=C2)C4=CC=CC=C4)C(=O)NCCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that exhibits significant biological activity due to its unique structural features. This compound belongs to the class of triazole derivatives, which are known for their diverse pharmacological properties. The molecular formula of this compound is C20H20N4O2, with a molecular weight of approximately 348.4 g/mol .
Structural Features
The compound consists of a triazole ring fused with a benzoxazole moiety and a carboxamide group. The combination of these functional groups enhances its potential biological activities, including anticancer, antimicrobial, and antifungal properties.
| Compound Name | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|
| This compound | C20H20N4O2 | 348.4 |
Biological Activities
Research indicates that compounds containing triazole and benzoxazole moieties exhibit various biological activities. The following sections detail the specific activities associated with this compound.
Anticancer Activity
The triazole ring is known to inhibit enzymes involved in cancer cell proliferation. Studies have shown that derivatives of triazoles can exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- Mechanism : The compound may inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis, leading to apoptosis in cancer cells.
- Case Study : In a study involving related triazole compounds, derivatives demonstrated IC50 values ranging from 1.1 µM to 4.24 µM against MCF-7 and HCT116 cell lines . This suggests that the compound could potentially have similar or enhanced activity due to its unique structure.
Antimicrobial Activity
Triazole compounds are also recognized for their antimicrobial properties. The presence of the benzoxazole moiety may further enhance these effects:
- Mechanism : The compound may disrupt microbial cell wall synthesis or interfere with metabolic pathways.
- Research Findings : Compounds with similar structures have shown effective inhibition against Escherichia coli and Staphylococcus aureus, indicating potential applications in treating bacterial infections .
Antifungal Activity
Triazoles are widely used in antifungal therapies:
- Activity : The compound's structure suggests it may inhibit fungal growth by targeting ergosterol biosynthesis.
- Evidence : Related compounds have been evaluated for their antifungal potential against various fungi, demonstrating promising results .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Benzoxazole Ring : This is achieved through the condensation of o-amino phenol with benzoic acid derivatives under acidic conditions.
- Triazole Ring Formation : Utilizes click chemistry methods involving azides and alkynes.
- Coupling Reactions : The final step involves forming the amide bond using coupling reagents like EDCI and HOBt .
Comparison with Similar Compounds
N-Substituted-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide derivatives
These derivatives (e.g., from ) replace the benzoxazole group with a 4-methylphenyl substituent.
5-Amino-1-benzyl-N-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
This analogue () introduces a 4-methoxyphenyl amide and a benzyl group. The methoxy group’s electron-donating nature may alter electronic properties compared to the target compound’s electron-withdrawing benzoxazole.
Heterocyclic Hybrids
2-[1-(3-Methoxyphenyl)-5-methyl-1H-1,3-thiazole-5-carboxamide
This compound () replaces the benzoxazole with a thiazole ring and adds a trifluoromethylbenzyl group.
Fluorinated Derivatives
5-Amino-1-(4-fluorobenzyl)-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
Fluorination () at the benzyl position increases metabolic stability and electron-withdrawing effects, contrasting with the target compound’s unfluorinated benzoxazole. The methylphenyl amide may reduce steric hindrance, favoring interactions with hydrophobic binding pockets .
Comparative Analysis Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
